Propanamide, 3,3'-sulfinylbis-
Description
Contextual Overview of Amide Chemistry in Advanced Organic Synthesis
The amide functional group is one of the most fundamental and ubiquitous linkages in organic chemistry and biochemistry. nih.govacs.org Its presence is central to the structure of peptides and proteins, and it is a common feature in a vast array of pharmaceuticals, natural products, and polymers. nih.govacs.org The synthesis of amides is a cornerstone of organic synthesis, and significant research is dedicated to developing more efficient and sustainable methods for forming the amide bond. researchgate.netorganic-chemistry.org
Traditionally, amide synthesis has often involved the use of activated carboxylic acid derivatives, which can generate significant waste. acs.org Modern organic synthesis has seen a shift towards more atom-economical and environmentally friendly catalytic methods. organic-chemistry.org These advanced strategies are crucial for the large-scale production of amide-containing molecules in the pharmaceutical and materials science industries. The development of novel amide-forming reactions continues to be a vibrant area of research, aiming to overcome limitations such as the need for harsh reaction conditions or the use of toxic reagents. researchgate.net
Significance of Sulfur-Containing Organic Compounds within Chemical Science
Organosulfur compounds, which feature carbon-sulfur bonds, play a critical role across the chemical sciences. ontosight.ai The versatility of sulfur, with its multiple oxidation states, allows for a wide range of chemical transformations and applications. ontosight.ai In medicinal chemistry, many important drugs, including antibiotics like penicillin and sulfa drugs, contain sulfur. ontosight.ai
Sulfur-containing functional groups are also integral to the development of advanced materials, such as polymers with specialized properties, and are used in agrochemicals. ontosight.ai The sulfinyl group (-SO-), a key feature of Propanamide, 3,3'-sulfinylbis-, imparts specific chemical properties to a molecule. The development of sulfoxide-containing molecules is an active area of research, particularly for applications where this functional group can be leveraged for specific reactivity or biological activity. nih.govnih.gov
Current Research Landscape and Emerging Trajectories for Propanamide, 3,3'-sulfinylbis-
Propanamide, 3,3'-sulfinylbis- is a bifunctional molecule, meaning it has two reactive sites that can be chemically modified. This structure suggests its primary utility as a chemical building block or linker. While dedicated research focusing solely on Propanamide, 3,3'-sulfinylbis- is not extensive, its structural motifs appear in more complex molecules designed for specific, advanced applications.
A significant emerging application for molecules with a sulfinylbis core is in the field of proteomics, specifically in cross-linking mass spectrometry (XL-MS). nih.govnih.govsigmaaldrich.com XL-MS is a powerful technique used to study protein-protein interactions and the three-dimensional structures of protein complexes. nih.govsigmaaldrich.com In this context, a derivative of Propanamide, 3,3'-sulfinylbis-, known as bismaleimide (B1667444) sulfoxide (B87167) (BMSO), has been developed as a mass spectrometry-cleavable cross-linker. nih.govnih.govchemicalbook.com
The sulfoxide group in these cross-linkers is designed to cleave under specific conditions within the mass spectrometer, which simplifies the analysis of the cross-linked proteins. nih.govsigmaaldrich.com This indicates that the core structure of Propanamide, 3,3'-sulfinylbis- is valuable for creating sophisticated chemical tools. The future research trajectory for this compound and its derivatives is likely to be in the design and synthesis of new bifunctional reagents for applications in chemical biology and materials science. beilstein-journals.org The development of novel sulfoxide-containing cross-linkers with different reactive groups and spacer lengths continues to be an active area of investigation to expand the capabilities of XL-MS. universityofcalifornia.eduacs.org
Data Tables
Table 1: Properties of Propanamide, 3,3'-sulfinylbis-
| Property | Value |
| IUPAC Name | Propanamide, 3,3'-sulfinylbis- |
| Molecular Formula | C6H12N2O3S |
| Functional Groups | Amide, Sulfinyl |
| Key Structural Feature | Bifunctional with a central sulfoxide |
Structure
3D Structure
Properties
CAS No. |
105596-09-6 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(3-amino-3-oxopropyl)sulfinylpropanamide |
InChI |
InChI=1S/C6H12N2O3S/c7-5(9)1-3-12(11)4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
UNOFOROFKPDPKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Propanamide, 3,3 Sulfinylbis and Its Analogues
Strategic Approaches for Amide Bond Formation
The formation of the amide linkages in Propanamide, 3,3'-sulfinylbis- is a critical step in its synthesis. Amide bonds are prevalent in a vast array of organic molecules, and numerous methods have been developed for their construction. These can be broadly categorized into activation-based methods, direct condensation, and catalytic approaches.
A common and well-established strategy involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine. This is typically achieved using stoichiometric activating agents. These reagents effectively convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the amidation reaction.
| Activating Agent | Description | Byproducts |
| Carbodiimides (e.g., DCC, EDC) | Widely used due to their reliability and effectiveness. | Urea derivatives |
| Uronium/Guanidinium salts (e.g., HATU, HBTU) | Known for their high efficiency and rapid reaction times, often used in peptide synthesis. | Tetramethylurea |
| Phosphonium salts (e.g., PyBOP) | Effective for sterically hindered substrates. | Triphenylphosphine oxide |
Direct thermal condensation of a carboxylic acid and an amine is a more atom-economical approach, as it only releases water as a byproduct. However, this method often requires high temperatures, which can be unsuitable for sensitive substrates.
More recently, catalytic methods for amide bond formation have gained significant attention due to their potential for increased efficiency and sustainability. These methods often utilize transition metal or boronic acid catalysts to facilitate the reaction under milder conditions. Enzymatic approaches, employing enzymes such as lipases or amidases, also offer a green alternative for amide synthesis, often proceeding with high selectivity under mild, aqueous conditions.
Targeted Synthesis of the Sulfinyl Moiety within Propanamide Derivatives
A plausible and direct synthetic route to Propanamide, 3,3'-sulfinylbis- involves a two-step process starting from 3,3'-thiodipropionic acid. The initial step is the formation of the corresponding diamide, 3,3'-thiodipropanamide, through one of the amide bond formation strategies discussed previously.
The subsequent and crucial step is the selective oxidation of the thioether linkage in 3,3'-thiodipropanamide to the desired sulfoxide (B87167). This transformation requires careful control to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed for this purpose.
| Oxidizing Agent | Conditions | Selectivity |
| Hydrogen Peroxide (H₂O₂) | Often used with a metal catalyst (e.g., titanium, vanadium) or under acidic conditions. | Good to excellent, can be tuned by reaction conditions. |
| Sodium Metaperiodate (NaIO₄) | A mild and selective reagent, often used in aqueous solutions. | High selectivity for sulfoxides. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | A common and effective oxidizing agent. | Good, but over-oxidation can occur with excess reagent. |
| Electrochemical Oxidation | An environmentally friendly method using an electric current to drive the oxidation. | High selectivity can be achieved by controlling the applied potential. rsc.org |
The choice of oxidant and reaction conditions is critical to achieving a high yield of the desired sulfoxide while minimizing the formation of the sulfone byproduct. The presence of the amide functional groups in the starting material must also be considered, as some oxidizing agents could potentially interact with these groups.
Advanced Derivatization and Structural Modifications of the Propanamide Scaffold
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization of the amide protons can be performed. For instance, reaction with reagents like 9-xanthydrol can introduce a bulky, UV-active group, improving the compound's chromatographic behavior and detection limits. nih.gov
From a structural modification perspective, alterations to the propanamide backbone can be envisioned. These modifications could include:
N-Alkylation/Arylation: Introduction of substituents on the amide nitrogen atoms can impact the molecule's polarity, solubility, and intermolecular interactions.
α- or β-Carbon Substitution: Incorporation of alkyl or other functional groups on the carbon chain of the propanamide units could introduce chirality and alter the molecule's conformation.
Linker Modification: While the core structure is defined by the 3,3'-sulfinylbis- linkage, analogous structures with different linker lengths or compositions could be synthesized to explore structure-activity relationships in various contexts.
These modifications allow for the creation of a library of related compounds with diverse properties, starting from the basic Propanamide, 3,3'-sulfinylbis- structure.
Integration of Green Chemistry Principles in Sulfinylbis-Propanamide Synthesis
The principles of green chemistry can be effectively integrated into the synthesis of Propanamide, 3,3'-sulfinylbis- at both the amide formation and the sulfoxidation stages. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.
For the amide bond formation, green approaches focus on minimizing waste and avoiding hazardous reagents. This includes:
Catalytic Methods: As mentioned earlier, catalytic amidations are preferable to the use of stoichiometric activating agents, which generate significant amounts of byproducts. acs.org
Solvent Selection: The use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis.
Enzymatic Synthesis: Biocatalytic methods offer a highly sustainable route to amide bond formation, operating under mild conditions with high selectivity. longdom.org
In the synthesis of the sulfinyl moiety, green chemistry principles advocate for the use of cleaner oxidizing agents and more sustainable reaction conditions.
| Green Approach | Description | Advantages |
| Hydrogen Peroxide as Oxidant | H₂O₂ is an ideal green oxidant as its only byproduct is water. researchgate.net | Atom economical, non-toxic byproduct. |
| Electrochemical Synthesis | Utilizes electricity to drive the oxidation, avoiding the need for chemical oxidants. rsc.org | High selectivity, avoids stoichiometric reagents, can be powered by renewable energy. |
| Solvent-Free Oxidation | Reactions can be carried out using solid-supported reagents, such as potassium permanganate (B83412) on copper sulfate, under microwave or ultrasound irradiation. longdom.orgscispace.com | Reduces solvent waste, can lead to faster reaction times. |
| Photocatalysis | Visible-light photoredox catalysis can be used for the aerobic oxidation of sulfides to sulfoxides. nih.govsemanticscholar.org | Uses light as an energy source and oxygen from the air as the oxidant. |
By incorporating these green chemistry principles, the synthesis of Propanamide, 3,3'-sulfinylbis- and its analogues can be made more sustainable and environmentally responsible.
Elucidation of Chemical Reactivity and Reaction Mechanisms
Mechanistic Pathways of Propanamide, 3,3'-sulfinylbis- Transformations
The transformations of DSSO can be categorized into two main pathways: the cross-linking reaction in solution and its unique fragmentation in the gas phase during mass spectrometry.
Cross-Linking Reaction: The primary application of DSSO is to covalently link proteins. The mechanism involves the reaction of its two N-hydroxysuccinimide (NHS) ester groups with primary amines, predominantly the ε-amino group of lysine (B10760008) residues on proteins. This proceeds via a nucleophilic acyl substitution reaction, where the amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group. thermofisher.com This reaction is typically performed in aqueous buffers at a pH between 7 and 9. thermofisher.com A competing reaction is the hydrolysis of the NHS esters, where water acts as the nucleophile, converting the reactive ester into a non-reactive carboxylate. pnas.org
Gas-Phase Fragmentation: The most significant transformation from a structural biology perspective is the cleavage of the DSSO linker in the gas phase. This process is central to its utility as a mass spectrometry (MS)-cleavable cross-linker. During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the DSSO linker preferentially fragments at the C-S bonds adjacent to the sulfoxide (B87167). google.comacs.org This cleavage occurs at lower collisional energy than that required to break the amide bonds of the peptide backbone. acs.org
The fragmentation is specific and asymmetric. Cleavage of one of the two C-S bonds separates the inter-linked peptide complex into two individual peptide chains, each with a characteristic mass modification from the linker remnant. nih.gov This process generates a signature pattern of fragment ions. For a cross-link between two different peptides, α and β, two pairs of fragment ions are observed due to the symmetric nature of the linker:
Peptide α modified with an alkene moiety (+54.01 Da) and Peptide β modified with a sulfenic acid moiety (+103.99 Da).
Peptide α modified with a sulfenic acid moiety (+103.99 Da) and Peptide β modified with an alkene moiety (+54.01 Da).
The sulfenic acid moiety is often unstable and can undergo dehydration to form a more stable unsaturated thiol, leading to the detection of fragment pairs with corresponding mass shifts. researchgate.netnih.gov This predictable fragmentation pattern allows for the straightforward identification of cross-linked peptides from complex MS/MS spectra. google.comportlandpress.com
The three main types of DSSO-cross-linked peptides (inter-linked, intra-linked, and dead-end) each produce a distinct fragmentation pattern in the mass spectrometer, as detailed in the table below. google.comnih.gov
| Product Type | Description | MS/MS Fragmentation Signature (CID) |
| Inter-linked | Two different peptide chains (α and β) are covalently linked. | Generates two pairs of fragment ions: (α + alkene) / (β + sulfenic acid) and (α + sulfenic acid) / (β + alkene). |
| Intra-linked | A single peptide chain is linked at two different positions. | Generates a single peptide ion with two linker remnants after cleavage. |
| Dead-end | One end of DSSO has reacted with a peptide, while the other end has been hydrolyzed. | Generates two fragment ions from a single peptide: (peptide + alkene) and (peptide + sulfenic acid). |
Table 1: Fragmentation patterns of different DSSO cross-linked products during CID-MS/MS analysis.
Investigating the Role of the Sulfinyl Group in Modulating Reactivity
The sulfinyl (S=O) group is the cornerstone of DSSO's utility, primarily by conferring its MS-cleavability.
MS-Cleavability: The sulfoxide creates labile C-S bonds that are susceptible to cleavage under low-energy CID. nih.gov This property allows the cross-linker to be selectively fragmented while leaving the cross-linked peptides intact for subsequent sequencing (MS³ analysis). acs.orgacs.org The mechanism for this gas-phase fragmentation is described as a "charge-remote" five-centered cis-1,2 elimination, which yields a dehydroalanine-containing product ion and a sulfenic acid. acs.org This process is energetically favored over the fragmentation of the more stable peptide backbone. nih.gov
Thermal Stability: While designed to be labile in the gas phase, the sulfoxide group is sufficiently stable to withstand the conditions of storage and the aqueous cross-linking reaction (typically hours at room temperature or 37°C). nih.gov However, studies on related sulfoxides indicate that decomposition can occur at elevated temperatures, particularly in acidic environments. torvergata.it
Analysis of Intermolecular and Intramolecular Reaction Dynamics
The dual reactive ends of DSSO allow for both intermolecular and intramolecular cross-linking, providing different scales of structural information.
Intermolecular Dynamics: The formation of a cross-link between two separate proteins or protein subunits is an intermolecular reaction. thermofisher.commdpi.com This is the most common application of DSSO, used to identify protein-protein interactions (PPIs) and map the topology of protein complexes. researchgate.net The spacer arm length of DSSO (10.1 Å) defines the maximum distance between the two lysine residues that can be linked. google.com
Intramolecular Dynamics: When DSSO reacts with two lysine residues within the same protein, an intramolecular cross-link is formed. thermofisher.commdpi.com These links provide distance constraints that are valuable for studying the tertiary and quaternary structure of a single protein, revealing information about its folding and conformational state. mdpi.com
The competition between intermolecular and intramolecular reactions, as well as the competing hydrolysis reaction, is governed by factors such as protein concentration, cross-linker concentration, and the spatial proximity of reactive lysine residues on the protein surfaces. pnas.orgpnas.org
Advanced Studies in Reaction Kinetics and Thermodynamics of Propanamide, 3,3'-sulfinylbis- Reactions
Reaction Order: The kinetics can be treated as pseudo-first-order when the cross-linker concentration is in large excess compared to the concentration of available lysines. In this regime, the reaction rate is primarily dependent on the protein concentration. biorxiv.org Under conditions where concentrations are comparable, the reaction follows second-order kinetics. biorxiv.org In proteome-wide studies, a large excess of DSSO is often used to drive the reaction toward completion and enable the capture of interactions involving less abundant proteins. pnas.orgbiorxiv.org
Controlling Factors: A kinetic model highlights several parameters that influence the final cross-link yield. pnas.org
| Parameter | Influence on Cross-Linking Kinetics |
| Cross-linker Concentration | Higher concentration increases reaction speed and can drive pseudo-first-order kinetics, improving the capture of low-abundance interactions. biorxiv.org |
| Protein Concentration | Higher protein concentration favors intermolecular cross-linking over hydrolysis. pnas.org |
| Lysine Reactivity/Accessibility | The pKa and solvent accessibility of lysine side chains determine their individual reactivity. |
| Cross-linker Hydrolysis Rate | The stability of the NHS ester in the aqueous buffer is a critical factor; hydrolysis is a major competing reaction that deactivates the cross-linker. pnas.org |
| Reaction Time & Temperature | Longer reaction times and higher temperatures can increase cross-linking yield but also increase hydrolysis and potential sample degradation. nih.govacs.org |
Table 2: Key parameters influencing the kinetics of DSSO cross-linking reactions.
Thermodynamics: Direct thermodynamic measurements for DSSO reactions are not widely published, but the principles can be inferred from its chemical behavior.
Cross-Linking Reaction: The formation of stable amide bonds from reactive NHS esters is a thermodynamically favorable process, driven by the formation of a stable leaving group (N-hydroxysuccinimide).
Gas-Phase Fragmentation: The utility of DSSO hinges on the thermodynamics of its gas-phase fragmentation. The cleavage of the C-S bonds adjacent to the sulfoxide is energetically favorable under CID conditions. This indicates that the activation energy for the linker's fragmentation is lower than that for the fragmentation of the peptide backbone. acs.org Theoretical studies on the related methionine sulfoxide cleavage show that the transition state for the charge-remote side-chain elimination is energetically more favorable than competing fragmentation pathways. nih.gov The stability of the final products (peptides modified with alkene and unsaturated thiol moieties) provides the thermodynamic driving force for the specific cleavage of the linker. researchgate.net
Advanced Spectroscopic Characterization Techniques
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Propanamide, 3,3'-sulfinylbis- , ¹H and ¹³C NMR would provide definitive evidence for its structure.
Due to the scarcity of direct experimental data for Propanamide, 3,3'-sulfinylbis- , the ¹H NMR data for a structurally analogous compound, Dimethyl 3,3'-sulfinylbis(2-methylpropanoate) , is presented here for illustrative purposes. This data, reported in a doctoral dissertation, provides insight into the chemical shifts expected for protons near the sulfinyl group escholarship.org.
Interactive Data Table 1: ¹H NMR Data for a Related Compound: Dimethyl 3,3'-sulfinylbis(2-methylpropanoate) Data sourced from a study on collision-induced dissociation-cleavable protein cross-linkers escholarship.org.
| Signal Description | Chemical Shift (δ, ppm) |
|---|---|
| Multiplet | 3.56–3.41 |
| Multiplet | 3.35–3.27 |
For the target molecule, Propanamide, 3,3'-sulfinylbis- , the symmetrical structure would simplify the NMR spectrum. We would expect to see distinct signals for the methylene (B1212753) protons (CH₂) adjacent to the sulfoxide (B87167) group and those adjacent to the amide carbonyl group. The terminal methyl (CH₃) protons would also present a unique signal. The protons on the amide (NH₂) group may appear as a broad singlet.
Interactive Data Table 2: Predicted ¹H and ¹³C NMR Data for Propanamide, 3,3'-sulfinylbis- These are theoretical values based on standard chemical shift ranges and analysis of related structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₂-S(O)- | ~2.9 - 3.2 | ~50 - 55 | Triplet |
| -CH₂-C(O)- | ~2.5 - 2.8 | ~35 - 40 | Triplet |
| -C(O)NH₂ | - | ~170 - 175 | - |
The spin-spin coupling between the adjacent methylene groups would result in triplet splitting patterns for these signals, following the n+1 rule libretexts.org. The exact chemical shifts are influenced by the electronegativity of the neighboring sulfur, oxygen, and carbonyl groups.
Vibrational Spectroscopy: Comprehensive Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. rsc.org These methods are highly complementary: IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy excels in analyzing non-polar, symmetric bonds. triprinceton.org For Propanamide, 3,3'-sulfinylbis- , these techniques would be crucial for identifying its key functional groups.
The most prominent vibrational modes expected for this compound are:
S=O Stretch: The sulfoxide group has a strong and characteristic stretching vibration. This typically appears in the IR spectrum in the range of 1030-1070 cm⁻¹.
C=O Stretch (Amide I band): The carbonyl group of the primary amide will produce a very strong absorption in the IR spectrum, usually around 1650-1680 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.
N-H Bending (Amide II band): This vibrational mode occurs around 1620-1650 cm⁻¹ and is associated with the bending of the N-H bonds in the amide group.
N-H Stretching: Primary amides show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group. guidechem.com
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl chains will be observed in the 2850-3000 cm⁻¹ region.
While IR and Raman spectra are unique fingerprints for a molecule, allowing for its unambiguous identification, specific experimental spectra for Propanamide, 3,3'-sulfinylbis- are not publicly available. americanpharmaceuticalreview.comirug.org
Interactive Data Table 3: Expected Characteristic Vibrational Frequencies for Propanamide, 3,3'-sulfinylbis-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| S=O | Stretch | 1030 - 1070 | Strong | Medium |
| C=O | Stretch (Amide I) | 1650 - 1680 | Very Strong | Medium |
| N-H | Bend (Amide II) | 1620 - 1650 | Strong | Weak |
| N-H | Stretch | 3100 - 3500 | Medium-Strong (two bands) | Weak |
Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Environment Analysis
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically performed in a transmission electron microscope (TEM), that measures the energy lost by electrons as they pass through a thin sample. istgroup.com This energy loss is characteristic of the elemental composition and electronic structure of the material being analyzed. escholarship.org
If applied to Propanamide, 3,3'-sulfinylbis- , EELS could provide atomic-level information. The core-loss spectrum would display distinct ionization edges for the constituent elements: Carbon (C K-edge ~284 eV), Nitrogen (N K-edge ~401 eV), Oxygen (O K-edge ~532 eV), and Sulfur (S L₂,₃-edge ~165 eV). istgroup.comglobalsino.com
The fine structure of these edges (Energy Loss Near Edge Structure, ELNES) can reveal details about the local chemical environment, such as oxidation states and bonding configurations. For instance, the S L₂,₃-edge fine structure could confirm the +4 oxidation state of the sulfur atom in the sulfoxide group. Similarly, the C K-edge and N K-edge ELNES would be sensitive to the amide functionality. While a highly specialized technique, EELS offers a pathway to detailed chemical mapping, should the compound be integrated into a larger material matrix. apacwomen.ac.inarxiv.org To date, no EELS studies specifically targeting Propanamide, 3,3'-sulfinylbis- have been reported.
Utilization of Hyperspectral and Other Advanced Spectroscopic Approaches
Hyperspectral imaging is an advanced technique that combines digital imaging with spectroscopy to generate a "hypercube" of data, where each pixel in the image contains a full spectrum. acs.org This allows for the mapping of the chemical composition of a sample. rsc.org
For Propanamide, 3,3'-sulfinylbis- , hyperspectral imaging in the infrared or Raman range could be used to visualize its distribution within a mixture or on a surface. For example, by tuning into the characteristic vibrational frequencies of the sulfoxide (S=O) or amide (C=O) groups, one could map the spatial location of the compound. This has been demonstrated for other sulfoxide-containing compounds like dimethyl sulfoxide (DMSO) in various environments. nih.govmdpi.com
Other advanced methods, such as Surface-Enhanced Raman Spectroscopy (SERS), could potentially be used to detect trace amounts of the compound by significantly amplifying the Raman signal. irug.org These advanced approaches represent powerful, albeit currently hypothetical, avenues for the detailed analysis of Propanamide, 3,3'-sulfinylbis- in complex systems. louisville.edu
Computational Chemistry Investigations
Quantum Mechanical Studies Employing Density Functional Theory (DFT) and Hybrid Functionals
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For Propanamide, 3,3'-sulfinylbis-, Density Functional Theory (DFT) has emerged as a particularly valuable method due to its balance of computational cost and accuracy. nih.govarxiv.org DFT is used to predict geometries, energies, and reaction mechanisms. nih.gov Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed to improve the accuracy of calculations, especially for systems with complex electronic structures like sulfoxides. aps.org
Research on related sulfoxide (B87167) and amide-containing molecules demonstrates that DFT methods, such as B3LYP, are effective for optimizing the molecular geometry and calculating electronic properties. sciensage.info In a theoretical study of Propanamide, 3,3'-sulfinylbis-, DFT calculations would be initiated by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. These calculations provide key data on bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Geometrical Parameters for Propanamide, 3,3'-sulfinylbis- (Exemplary Data) This table presents hypothetical data based on typical DFT calculation results for similar organic molecules.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | S=O | 1.50 Å |
| Bond Length | C-S | 1.82 Å |
| Bond Length | C=O (Amide) | 1.24 Å |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Angle | C-S-C | 98.5° |
| Bond Angle | C-S=O | 106.0° |
| Dihedral Angle | C-C-S-C | 65.0° |
These parameters are crucial for understanding the molecule's steric and electronic properties. The use of hybrid functionals is particularly important for accurately describing the polar S=O bond and the electronic environment of the sulfur atom. aps.org
Molecular Dynamics Simulations and Advanced Conformational Analysis
While DFT provides a static picture of the molecule at its energy minimum, Propanamide, 3,3'-sulfinylbis- is a flexible molecule that can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational dynamics. nih.govnih.govmdpi.com
An MD simulation of Propanamide, 3,3'-sulfinylbis- would typically place the molecule in a simulated box of solvent (e.g., water) and solve Newton's equations of motion for every atom over a period of nanoseconds. mdpi.comrsc.org This approach allows for the exploration of the potential energy surface and the identification of the most populated conformational states. leidenuniv.nlmdpi.com The choice of force field, such as CHARMM or Amber, is critical for accurately modeling the interactions within the molecule and with its environment. mdpi.com
Advanced conformational analysis of the MD trajectory would reveal the flexibility of the ethyl chains and the rotational freedom around the C-S bonds. soton.ac.ukmdpi.com Techniques like cluster analysis can be used to group similar structures from the simulation, identifying the most stable and frequently occurring conformers. This is essential for understanding how the molecule behaves in a dynamic environment, which influences its interactions with other molecules. leidenuniv.nl The simulations can show how the two propanamide arms might fold, extend, or interact with each other, governed by a combination of steric hindrance and intramolecular non-covalent interactions.
Theoretical Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. DFT calculations are widely used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity.
For Propanamide, 3,3'-sulfinylbis-, the HOMO is expected to be localized primarily on the lone pairs of the sulfur and oxygen atoms of the sulfinyl group, making this region a likely site for electrophilic attack or oxidation. The LUMO would likely be distributed over the amide carbonyl groups. From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.net
Table 2: Calculated Electronic Properties and Reactivity Descriptors for Propanamide, 3,3'-sulfinylbis- (Exemplary Data) This table presents hypothetical data based on typical DFT calculation results.
| Property | Descriptor | Calculated Value (eV) | Interpretation |
| HOMO Energy | E(HOMO) | -7.2 | Electron-donating ability |
| LUMO Energy | E(LUMO) | -0.5 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 6.7 | High kinetic stability |
| Ionization Potential | I ≈ -E(HOMO) | 7.2 | Energy to remove an electron |
| Electron Affinity | A ≈ -E(LUMO) | 0.5 | Energy released when adding an electron |
| Chemical Hardness | η = (I-A)/2 | 3.35 | Resistance to change in electron distribution |
| Electronegativity | χ = (I+A)/2 | 3.85 | Electron-attracting power |
These descriptors provide a quantitative basis for predicting how Propanamide, 3,3'-sulfinylbis- will behave in chemical reactions. A large HOMO-LUMO gap, for example, suggests high kinetic stability. researchgate.net
Computational Spectroscopy for Elucidating Vibrational and Rotational Properties
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. unibo.itmdpi.comrsc.org DFT calculations can provide highly accurate predictions of vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. sciensage.info
By performing a frequency calculation on the optimized geometry of Propanamide, 3,3'-sulfinylbis-, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the S=O, C=O, and N-H bonds, or the bending and torsional motions of the alkyl chains. This allows for a detailed assignment of the experimental IR spectrum. researchgate.net
Table 3: Selected Calculated Vibrational Frequencies for Propanamide, 3,3'-sulfinylbis- (Exemplary Data) This table presents hypothetical data based on typical DFT calculation results. Frequencies are often scaled to better match experimental values.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Amide | 3450 |
| C-H Stretch | Alkyl | 2980 - 2900 |
| C=O Stretch | Amide I | 1685 |
| N-H Bend | Amide II | 1550 |
| S=O Stretch | Sulfoxide | 1055 |
| C-S Stretch | Thioether | 720 |
Furthermore, computational methods can predict rotational constants, which are essential for analyzing high-resolution microwave spectra. unibo.it This analysis provides precise information about the molecule's structure and mass distribution in the gas phase. The combination of computational and experimental spectroscopy provides a robust framework for the complete structural characterization of Propanamide, 3,3'-sulfinylbis-. rsc.org
Supramolecular Chemistry and Self Assembly
Design Principles for Supramolecular Architectures Incorporating Propanamide, 3,3'-sulfinylbis-
The design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. For Propanamide, 3,3'-sulfinylbis-, the primary design elements would be:
Hydrogen Bonding: The amide groups (–CONH₂) are excellent hydrogen bond donors (N-H) and acceptors (C=O), capable of forming strong and directional interactions. This could lead to the formation of one-dimensional chains, tapes, or two-dimensional sheets.
The symmetrical nature of the molecule could favor the formation of highly ordered, crystalline supramolecular polymers or discrete, well-defined aggregates.
Exploration of Host-Guest Chemistry Involving the Propanamide, 3,3'-sulfinylbis- Scaffold
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. While Propanamide, 3,3'-sulfinylbis- is a relatively small molecule, it could potentially act as a guest within a larger host cavity, such as a cyclodextrin (B1172386) or a calixarene. The interactions would likely be driven by a combination of hydrogen bonding between the amide groups and the host, and hydrophobic interactions involving the propyl chains.
Alternatively, self-assembled structures of Propanamide, 3,3'-sulfinylbis- could create cavities or channels capable of encapsulating small guest molecules. The size and shape of these cavities would be determined by the specific self-assembly pathway.
Investigation of Self-Assembly Processes and Resultant Polymorphism
The self-assembly of Propanamide, 3,3'-sulfinylbis- in solution would be highly dependent on factors such as solvent polarity, concentration, and temperature. In polar solvents, hydrophobic interactions between the propyl chains might drive aggregation, while in nonpolar solvents, hydrogen bonding between the amide groups would be the dominant organizing force.
This interplay of competing interactions could lead to polymorphism , where the same molecule crystallizes into different solid-state structures with distinct physical properties. Theoretical studies on related molecules, such as sulfonamides, have shown that different conformations and intermolecular hydrogen bonding patterns can lead to various stable crystal forms. nih.gov The existence of different stable polymorphs can be influenced by subtle changes in crystallization conditions.
Analysis of Intermolecular Forces in Supramolecular Aggregates
A detailed analysis of the intermolecular forces within hypothetical aggregates of Propanamide, 3,3'-sulfinylbis- would involve a combination of experimental techniques and computational modeling.
X-ray Crystallography: This would provide definitive information on the three-dimensional arrangement of molecules in the solid state, revealing the specific hydrogen bonding networks and other intermolecular contacts. Studies on similar amide-containing molecules have revealed the formation of robust β-sheet-like hydrogen bonding patterns. nih.gov
Spectroscopy (FT-IR and NMR): Infrared spectroscopy could confirm the presence and strength of hydrogen bonds by observing shifts in the N-H and C=O stretching frequencies. NMR spectroscopy in solution could provide insights into the initial stages of aggregation.
Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical calculations would be invaluable for quantifying the energies of different intermolecular interactions and for predicting the most stable supramolecular arrangements. researchgate.net Such computational studies are frequently used to understand the chemical reactivity and stability of molecules with similar functional groups. researchgate.net
The primary intermolecular forces expected to govern the assembly of Propanamide, 3,3'-sulfinylbis- are summarized in the table below.
| Intermolecular Force | Contributing Functional Group(s) | Expected Role in Self-Assembly |
| Hydrogen Bonding | Amide (–CONH₂) | Primary directional force, leading to ordered chains or sheets. |
| Dipole-Dipole Interactions | Sulfinyl (S=O), Amide (C=O) | Contribute to the overall packing efficiency and stability. |
| Van der Waals Forces | Propyl chains (–CH₂CH₂–) | Space-filling and stabilization through non-directional interactions. |
While direct experimental data for Propanamide, 3,3'-sulfinylbis- is not available, the principles of supramolecular chemistry provide a robust framework for predicting its behavior. Future research into this and related molecules could reveal novel self-assembly motifs and functional materials.
Environmental Fate and Degradation Pathways
Comprehensive Biodegradation Studies in Aerobic and Anaerobic Environments
Organosulfur compounds show variable susceptibility to microbial degradation. For instance, Dimethyl sulfoxide (B87167) (DMSO), a simple sulfoxide, is biodegradable under both aerobic and anaerobic conditions by various microorganisms. ethz.ch Certain bacteria, such as Hyphomicrobium species, can utilize DMSO as a sole source of carbon, energy, and sulfur. ethz.ch The biodegradation pathway often involves the reduction of DMSO to dimethyl sulfide (B99878) (DMS) under anaerobic conditions or its assimilation into biomass under aerobic conditions. ethz.ch Acclimatized activated sludge from industrial wastewater treatment plants has also demonstrated the capacity to completely degrade DMSO. witpress.comresearchgate.netresearchgate.net The presence of an additional carbon source can sometimes enhance the biodegradation of organosulfur compounds by supporting microbial growth. nih.gov
Conversely, other organosulfur compounds exhibit significant resistance to biodegradation. Studies on Benzenamine, 3,3'-sulfonylbis-, a structurally related compound with a sulfonyl group, showed 0% biodegradation over 28 days in a standard ready biodegradability test. witpress.comallen.in This suggests that the presence of aromatic rings and the higher oxidation state of sulfur can contribute to recalcitrance. Thiocarbamate sulfoxides are considered biodegradable, serving as intermediates in the metabolism of parent thiocarbamates. nih.gov
Table 1: Summary of Biodegradation Potential Based on Analogous Compounds
| Functional Group/Analogous Compound | Biodegradation Potential | Environmental Conditions | Reference |
| Sulfoxide (e.g., DMSO) | Biodegradable | Aerobic and Anaerobic | ethz.ch |
| Sulfonyl (e.g., Benzenamine, 3,3'-sulfonylbis-) | Recalcitrant (0% in 28 days) | Aerobic | witpress.comallen.in |
| Amide | Generally biodegradable, but rates vary | Aerobic and Anaerobic | organic-chemistry.org |
| Thiocarbamate Sulfoxides | Biodegradable | Aerobic | nih.gov |
Abiotic Degradation Mechanisms: Hydrolysis and Photodegradation Analyses
Abiotic processes, particularly hydrolysis and photodegradation, are likely to play a role in the environmental degradation of Propanamide, 3,3'-sulfinylbis-.
Hydrolysis: The two amide bonds in Propanamide, 3,3'-sulfinylbis- are susceptible to hydrolysis. Amide hydrolysis breaks the carbon-nitrogen bond to form a carboxylic acid and an amine. allen.in This reaction can occur under both acidic and basic conditions, although it is typically slow under neutral environmental pH and may require elevated temperatures to proceed at a significant rate. stackexchange.commasterorganicchemistry.com
Acid-catalyzed hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This would lead to the formation of 3,3'-sulfinylbis(propanoic acid) and ammonia. masterorganicchemistry.com
Base-catalyzed hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process would yield the salt of the carboxylic acid (propanoate) and ammonia. allen.inarkat-usa.org
Given that amides are generally stable, hydrolysis is likely to be a slow degradation process under typical environmental conditions (pH 5-9). stackexchange.com
Photodegradation: The sulfoxide group is a chromophore that can absorb ultraviolet (UV) radiation, making photodegradation a potential transformation pathway in sunlit surface waters and on soil surfaces. csic.es The photodegradation of sulfoxides often involves oxidation. jst.go.jpjst.go.jp Studies on other sulfur-containing compounds have shown that they can be oxidized to their corresponding sulfoxides and subsequently to sulfones upon exposure to sunlight. nih.gov The carbonate radical (*CO3-), a reactive species found in sunlit natural waters, is particularly effective at oxidizing electron-rich sulfur compounds to their sulfoxide and sulfone derivatives. nih.gov
Therefore, a likely photodegradation pathway for Propanamide, 3,3'-sulfinylbis- is its oxidation to Propanamide, 3,3'-sulfonylbis-. The rate and extent of this reaction would depend on factors such as water clarity, depth, and the presence of photosensitizing substances like dissolved organic matter. nih.gov Some sulfoxide photolysis products have been observed to be more stable than the parent compound. jst.go.jp
Environmental Transport and Distribution Modeling
The transport and distribution of Propanamide, 3,3'-sulfinylbis- in the environment will be governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment. While specific experimental data for this compound are unavailable, its structure allows for some predictions.
The presence of two polar amide functional groups and a sulfoxide group suggests that Propanamide, 3,3'-sulfinylbis- is likely to be a water-soluble organic compound. bohrium.comrsc.org Generally, degradation products of pesticides, such as sulfoxide metabolites, are more water-soluble than their parent compounds. acs.org High water solubility would facilitate its transport in the aqueous phase, potentially leading to leaching from soil into groundwater and transport within surface water systems. epa.gov
Conversely, its potential for sorption to organic matter in soil and sediment cannot be discounted. The interaction of organic compounds with dissolved organic matter can also enhance their mobility in aquatic systems. oup.com Without a measured octanol-water partition coefficient (Kow), a key parameter in environmental distribution models, predictions remain speculative. However, its expected water solubility suggests that it will be relatively mobile in the environment, primarily partitioning to the aqueous phase.
Formation and Characterization of Environmental Transformation Products
Based on the degradation pathways discussed, several environmental transformation products (TPs) of Propanamide, 3,3'-sulfinylbis- can be anticipated. The characterization of TPs is crucial as they can sometimes be more persistent or toxic than the parent compound. acs.org
The primary transformation pathways are expected to be:
Hydrolysis of the amide bonds.
Oxidation of the sulfinyl group.
A combination of these reactions could lead to a variety of TPs. For example, hydrolysis of one or both amide groups would lead to the formation of carboxylic acid derivatives. Oxidation of the sulfoxide would form a sulfone.
Table 2: Potential Environmental Transformation Products of Propanamide, 3,3'-sulfinylbis-
| Transformation Pathway | Potential Product Name | Chemical Structure of Product |
| Hydrolysis (one amide group) | 3-((3-aminopropanoyl)sulfinyl)propanoic acid | HOOC-CH₂-CH₂-S(O)-CH₂-CH₂-C(O)NH₂ |
| Hydrolysis (both amide groups) | 3,3'-Sulfinylbis(propanoic acid) | HOOC-CH₂-CH₂-S(O)-CH₂-CH₂-COOH |
| Oxidation | Propanamide, 3,3'-sulfonylbis- | H₂NC(O)-CH₂-CH₂-S(O)₂-CH₂-CH₂-C(O)NH₂ |
| Oxidation and Hydrolysis | 3,3'-Sulfonylbis(propanoic acid) | HOOC-CH₂-CH₂-S(O)₂-CH₂-CH₂-COOH |
These proposed transformation products are based on established chemical reactions for the functional groups present in the parent molecule. nih.govresearchgate.net The actual formation and persistence of these TPs in the environment would require dedicated experimental studies.
Applications in Advanced Chemical Research and Materials Science
Role of Propanamide, 3,3'-sulfinylbis- as a Synthetic Intermediate
While direct applications of "Propanamide, 3,3'-sulfinylbis-" as a synthetic intermediate are not extensively documented, the reactivity of the core sulfoxide (B87167) and amide motifs suggests its potential utility. The sulfinyl group is a cornerstone in the synthesis of a wide array of organosulfur compounds. nih.gov Research into related structures demonstrates that the sulfoxide group can be a precursor to sulfinyl radicals, which are valuable in assembling complex sulfoxide-containing molecules. nih.gov
The amide groups present in the structure can also be targets for synthetic modification. For instance, methods for the direct α-sulfidation of tertiary amides using sulfoxide reagents have been developed, indicating that the propanamide backbone could be further functionalized. nih.govacs.org In these reactions, an amide is activated under electrophilic conditions, followed by the addition of a sulfoxide reagent to form an α-sulfonium amide, which can then be converted to the corresponding α-sulfide amide. nih.govacs.org
Furthermore, β-sulfinyl esters, which share a similar structural element, are known to react with various electrophiles under transition metal catalysis to produce a range of sulfoxides and sulfinamides. mdpi.com This suggests that "Propanamide, 3,3'-sulfinylbis-" could potentially serve as a building block for more complex molecules through reactions that target the carbon atoms alpha to the sulfoxide group. The compound "Sulfinyl bis(2,4-dihydroxythiobenzoyl)" has been utilized in the one-stage synthesis of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, showcasing the synthetic potential of sulfinyl-bridged compounds. researchgate.net
A derivative, 3,3'-sulfinylbis(N-benzylpropanamide), is noted in chemical databases as a compound with potential for exploration in pharmaceutical research and drug discovery due to its combination of sulfinyl and amide groups. ontosight.ai
Table 1: Examples of Synthetic Transformations Involving Sulfoxide and Amide Groups
| Transformation | Reagents/Conditions | Product Type | Potential Application of Propanamide, 3,3'-sulfinylbis- |
| α-Sulfidation of Amides | Tf₂O, 2-ClPy, DMSO | α-Sulfide Amides | As a substrate for functionalization |
| Generation of Sulfinyl Radicals | Dual radical addition/radical coupling | Disulfurized adducts | As a precursor to sulfinyl radicals |
| Synthesis of Heterocycles | with 4-substituted 3-thiosemicarbazides | N-Substituted 2-amino-1,3,4-thiadiazoles | As a cyclization precursor |
| Synthesis from β-Sulfinyl Esters | Transition metal catalysis, electrophiles | Sulfoxides and Sulfinamides | As a target molecule from related precursors |
Utilization in the Development of Novel Organic Materials and Polymers
The incorporation of sulfoxide moieties into polymers is a growing area of materials science, as this functional group can bestow unique and desirable properties upon the resulting materials. fu-berlin.defu-berlin.de The "Propanamide, 3,3'-sulfinylbis-" structure, with its two propanamide arms, is well-suited for integration into polymer chains, either as a monomer or as a component of a larger monomeric unit.
Research has shown that sulfoxide-containing polymers can exhibit a range of valuable characteristics:
Thermoresponsiveness: Polymers containing sulfoxide groups can display both lower critical solution temperature (LCST) and upper critical solution temperature (UCST) behavior. acs.org This dual responsiveness is attributed to the interplay between hydrogen bonding of the sulfoxide with water and dipole-dipole interactions between sulfoxide groups. acs.org This property is highly sought after for applications in smart materials and biomedical devices.
High Refractive Index and Transparency: The oxidation of poly(phenylene sulfide) derivatives to include sulfoxide moieties can enhance the material's transparency and glass-transition temperature while maintaining a high refractive index. rsc.org This makes such polymers suitable for optical applications.
Biocompatibility and Low Protein Fouling: Sulfoxide-containing polymers, such as poly(2-(methylsulfinyl)ethyl acrylate) (PMSEA), have demonstrated high hydrophilicity and excellent resistance to protein fouling. scispace.com Nanoparticles coated with these polymers show reduced macrophage uptake and prolonged blood circulation times, making them a promising alternative to polyethylene (B3416737) glycol (PEG) in drug delivery systems. scispace.com
Dynamic and Responsive Architectures: The sulfoxide group is a versatile functional moiety that can be incorporated into polymer backbones or side chains to create dynamic and responsive materials. fu-berlin.de The polarity and ability to form hydrogen bonds are key to their function. fu-berlin.de
While direct polymerization of "Propanamide, 3,3'-sulfinylbis-" is not yet reported, its structure suggests it could be a valuable component in creating functional polymers with properties analogous to those described above. For example, a derivative, 1,1'-Sulfinylbis(aziridine), has been explored in the development of polymers where the reactivity of the aziridine (B145994) rings is used to create novel material structures. ontosight.ai
Table 2: Properties of Sulfoxide-Containing Polymers
| Polymer Type | Key Property | Potential Application | Reference |
| Poly(sulfoxide-co-ester)s | UCST and LCST Thermoresponsiveness | Smart materials, biomedical applications | acs.org |
| Poly(phenylene sulfoxide)s | High Refractive Index, Transparency | Optical materials | rsc.org |
| Poly(2-(methylsulfinyl)ethyl acrylate) | Low Protein Fouling, Biocompatibility | Nanoparticle coatings for drug delivery | scispace.com |
Potential in Organocatalysis and Chiral Auxiliary Applications
The sulfinyl group has a well-established and significant role in asymmetric synthesis, primarily as a chiral auxiliary. thieme-connect.comrsc.orgmedcraveonline.com Chiral sulfoxides are powerful tools for controlling stereochemistry in a wide range of chemical transformations due to their high configurational stability and the stereo-differentiating ability of the sulfinyl group. rsc.orgmedcraveonline.com If "Propanamide, 3,3'-sulfinylbis-" were to be resolved into its individual enantiomers, it could potentially serve as a chiral auxiliary.
The general principle of using a chiral sulfoxide auxiliary involves its temporary incorporation into a substrate molecule. The chirality at the sulfur atom then directs the stereochemical outcome of a subsequent reaction on the substrate. Finally, the auxiliary can be removed, having imparted its chirality to the product. This strategy has been successfully applied to the synthesis of numerous natural and biologically active products. thieme-connect.com
Key aspects of chiral sulfoxides in asymmetric synthesis include:
Control of Diastereoselectivity: The steric and electronic properties of the sulfinyl group can effectively differentiate between the diastereotopic faces of a nearby reactive center. medcraveonline.com
Versatility in Reactions: Chiral sulfoxides have been employed in a multitude of reactions, including aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. thieme-connect.commedcraveonline.com
Synthesis of Chiral Building Blocks: They are instrumental in the asymmetric synthesis of important chiral molecules like amino acids and hydroxy acids. wiley-vch.de
While the use of "Propanamide, 3,3'-sulfinylbis-" itself as a chiral auxiliary is speculative, the extensive body of research on other chiral sulfoxides provides a strong foundation for this potential application. thieme-connect.comrsc.orgmedcraveonline.comwiley-vch.de
In the realm of organocatalysis, sulfoxides are less common as the primary catalytic moiety. However, they have been developed as chiral ligands for asymmetric catalysis with transition metals. nih.gov The ability of the sulfoxide to coordinate to a metal center, combined with the chirality at the sulfur atom, allows for the creation of effective asymmetric catalysts. nih.gov There is also research into organocatalytic activation of amide bonds, a field to which derivatives of "Propanamide, 3,3'-sulfinylbis-" could potentially contribute. nih.gov
Development as Advanced Research Reagents and Chemical Probes
A significant and well-documented application of a derivative of "Propanamide, 3,3'-sulfinylbis-" is in the field of chemical biology, specifically as a chemical probe for studying protein-protein interactions (PPIs). The compound Bismaleimide (B1667444) Sulfoxide (BMSO) , which is formally named 3,3′-Sulfinylbis(N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)propanamide) , is a homobifunctional, cysteine-reactive cross-linker that is cleavable by mass spectrometry (MS). nih.govsigmaaldrich.comnih.gov
BMSO functions by covalently linking cysteine residues in proximity within a protein or between interacting proteins. nih.govsigmaaldrich.com Its key features include:
Cysteine Reactivity: The two maleimide (B117702) groups specifically target the sulfhydryl groups of cysteine residues. sigmaaldrich.com
MS-Cleavability: The central sulfoxide group is flanked by two C-S bonds that are susceptible to fragmentation under collision-induced dissociation (CID) in a mass spectrometer. nih.govnih.gov This predictable cleavage simplifies the identification of cross-linked peptides, which is often a complex analytical challenge. nih.govacs.org
Defined Spacer Arm: BMSO has a spacer arm of 24.2 Å, which provides distance constraints for structural modeling of protein complexes. nih.govsigmaaldrich.com
The development of BMSO has expanded the toolkit for cross-linking mass spectrometry (XL-MS), complementing more common amine-reactive cross-linkers and enabling a more comprehensive mapping of protein interaction networks. nih.govnih.gov
Beyond cross-linking, the sulfoxide group is also being explored in the design of other chemical probes. For example, fluorogenic probes for imaging sulfoxide reductase activity have been developed. acs.orgacs.org These probes utilize the change in polarity and electronic properties upon the enzymatic reduction of a sulfoxide to a sulfide (B99878) to generate a fluorescent signal. acs.org This highlights the potential for designing probes based on the "Propanamide, 3,3'-sulfinylbis-" scaffold for various biological sensing and imaging applications.
Table 3: BMSO as a Research Reagent
| Feature | Description | Significance |
| Full Chemical Name | 3,3′-Sulfinylbis(N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)propanamide) | A direct derivative of Propanamide, 3,3'-sulfinylbis- |
| Function | Homobifunctional, cysteine-reactive, MS-cleavable cross-linker | Enables the study of protein-protein interactions |
| Reactive Groups | Two maleimide groups | Specifically targets cysteine residues |
| Cleavage Mechanism | Fragmentation of C-S bonds adjacent to the sulfoxide in MS | Simplifies the identification of cross-linked peptides |
| Spacer Arm Length | 24.2 Å | Provides distance constraints for structural biology |
Conclusion and Future Research Directions
Synthesis of the Current Research Landscape Pertaining to Propanamide, 3,3'-sulfinylbis-
The current research landscape for Propanamide, 3,3'-sulfinylbis- is largely unpopulated with dedicated studies. Its existence is noted in chemical databases, and its structure suggests it belongs to a class of compounds that are intermediates or analogues in various chemical syntheses. Research on closely related compounds, such as propanamide derivatives and other sulfoxides, provides the primary basis for understanding its potential.
Propanamides, in general, are recognized for their diverse applications, serving as precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aifiveable.me The amide functional group is a cornerstone of many biologically active molecules. Similarly, the sulfoxide (B87167) group is a key feature in various pharmacologically active agents and is utilized in organic synthesis for its unique chemical reactivity. For instance, derivatives like 3,3'-sulfinylbis(N-benzylpropanamide) have been identified in chemical libraries for drug discovery, suggesting that the core structure of Propanamide, 3,3'-sulfinylbis- has been considered in the broader context of medicinal chemistry. ontosight.ai
Furthermore, more complex derivatives such as Propanamide, 3,3'-sulfinylbis[N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]- have been developed as cross-linking agents in proteomics research. chemicalbook.com This indicates that the 3,3'-sulfinylbis-propanamide backbone can serve as a scaffold for creating specialized chemical tools. The synthesis of related bisoxetanyl sulfoxides, like 3,3'-sulfinylbis(methylene)bis(3-methyloxetane) (MMS350), and their investigation as radiation protectors, further underscores the potential for biological activity within this class of sulfoxide-containing molecules. pitt.edu
Identification of Emerging Research Avenues and Unexplored Potentials
The limited direct research into Propanamide, 3,3'-sulfinylbis- presents a landscape ripe with opportunities for novel investigations. Based on the characteristics of its functional groups and the applications of related compounds, several emerging research avenues can be identified.
Medicinal Chemistry and Drug Discovery: The presence of both amide and sulfoxide moieties suggests potential for biological activity. Future research could explore this compound as a scaffold for developing new therapeutic agents. Screening for antimicrobial, anti-inflammatory, or anticancer properties would be a logical starting point. The structural simplicity of Propanamide, 3,3'-sulfinylbis- makes it an attractive candidate for computational and in-silico screening studies to predict its binding affinity to various biological targets.
Materials Science: The ability of the amide groups to form hydrogen bonds and the polarity of the sulfoxide group could impart interesting properties for materials science applications. Investigations could focus on its potential use as a component in the synthesis of novel polymers, hydrogels, or as an organogelator. Its properties as a solvent or a plasticizer could also be an area of exploration.
Chemical Biology and Proteomics: Following the precedent of more complex derivatives chemicalbook.com, Propanamide, 3,3'-sulfinylbis- could be a precursor for the synthesis of new chemical probes and cross-linking agents. Its relatively simple structure could be functionalized with reactive groups to study protein-protein interactions or other biological processes.
Agrochemicals: Given that propanamide derivatives have found use in agrochemicals ontosight.ai, exploring the potential of Propanamide, 3,3'-sulfinylbis- as a pesticide, herbicide, or plant growth regulator could be a fruitful line of inquiry.
Prospective Methodological Advancements and Interdisciplinary Research Opportunities
Future progress in understanding and utilizing Propanamide, 3,3'-sulfinylbis- will likely be driven by methodological advancements and interdisciplinary collaborations.
Advanced Synthesis and Characterization: The development of more efficient and stereoselective methods for the synthesis of sulfoxides would be highly beneficial for producing Propanamide, 3,3'-sulfinylbis- with high purity. As the sulfur atom in a sulfoxide is a stereocenter, the development of methods to synthesize enantiomerically pure forms of the compound would be a significant advancement, allowing for the investigation of the differential biological activities of the individual stereoisomers. Advanced spectroscopic techniques will be crucial for the detailed characterization of its three-dimensional structure and intermolecular interactions.
Computational Modeling and High-Throughput Screening: Interdisciplinary research combining synthetic chemistry with computational modeling can accelerate the discovery of potential applications. Molecular docking and dynamics simulations can predict the interactions of Propanamide, 3,3'-sulfinylbis- with biological targets, guiding experimental work. High-throughput screening of this compound and its derivatives against various biological assays could rapidly identify potential therapeutic or agrochemical leads.
Biomaterials and Tissue Engineering: Collaboration between chemists and biomedical engineers could explore the use of Propanamide, 3,3'-sulfinylbis- in the development of novel biomaterials. Its potential for hydrogen bonding and its polarity could be leveraged to create biocompatible scaffolds for tissue engineering or controlled-release drug delivery systems.
Q & A
Basic: What are the standard protocols for synthesizing 3,3'-sulfinylbis(propanamide)?
Methodological Answer:
The synthesis typically involves starting with DSSO (disuccinimidyl sulfoxide) as a precursor. A key step is the formation of an amide bond between the sulfoxide core and functionalized maleimide groups. For example, BMSO (3,3'-sulfinylbis(propanamide)) is synthesized by reacting DSSO with 1-(2-aminoethyl)pyrrole-2,5-dione trifluoroacetate under anhydrous conditions, followed by purification via column chromatography. Critical parameters include maintaining anhydrous conditions and controlling reaction stoichiometry to avoid byproducts .
Advanced: How can reaction parameters be optimized to improve yield and purity during synthesis?
Methodological Answer:
Optimization involves adjusting solvent polarity (e.g., using DMF for solubility), temperature (20–25°C to prevent sulfoxide degradation), and catalyst selection (e.g., HOBt/DCC for amide coupling). Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures or preparative HPLC. Yield improvements may require real-time monitoring using TLC or LC-MS to identify intermediate stability issues .
Basic: What analytical techniques are used to characterize 3,3'-sulfinylbis(propanamide)?
Methodological Answer:
Common techniques include:
- FT-IR spectroscopy : To confirm sulfoxide (S=O) and amide (C=O) functional groups.
- NMR (¹H/¹³C) : For structural elucidation, particularly to verify symmetry in the sulfinylbis backbone.
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns .
Advanced: How does polarized IR-LD spectroscopy resolve ambiguities in structural assignments?
Methodological Answer:
IR-LD spectroscopy, combined with orientation in nematic liquid crystals, distinguishes overlapping vibrational modes (e.g., amide I vs. sulfoxide stretches). By comparing experimental data with ab initio calculations (e.g., DFT), researchers can assign specific bond vibrations and confirm stereoelectronic effects. Cross-validation with single-crystal X-ray data enhances reliability .
Basic: How is 3,3'-sulfinylbis(propanamide) applied in mass spectrometry (MS)-based cross-linking studies?
Methodological Answer:
The sulfoxide group contains MS-cleavable C-S bonds, enabling identification of cysteine cross-linked peptides. After cross-linking, tryptic digestion is performed, and MS/MS analysis cleaves the sulfinyl group, generating diagnostic ions (e.g., +32 Da shifts) to map protein-protein interactions .
Advanced: What strategies improve the identification of low-abundance cross-linked peptides using this reagent?
Methodological Answer:
Enrichment via strong cation exchange (SCX) chromatography or immunoaffinity tagging increases specificity. Data-independent acquisition (DIA) modes (e.g., SWATH-MS) enhance sensitivity, while software like XlinkX or pLink2 deciphers complex fragmentation patterns. Isotope-labeled analogs can normalize quantitative comparisons .
Basic: How do reaction conditions influence the sulfoxide group’s stability?
Methodological Answer:
The sulfoxide group is sensitive to reducing agents (e.g., DTT) and acidic conditions. Stability is maintained in neutral to slightly basic buffers (pH 7–8.5) at 4°C. Prolonged exposure to UV light should be avoided to prevent radical-mediated degradation .
Advanced: What computational methods predict the thermodynamic stability of sulfinylbis derivatives?
Methodological Answer:
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model conformational flexibility, while DFT calculations (e.g., B3LYP/6-31G*) assess bond dissociation energies. Solvent effects are incorporated via COSMO-RS to predict aggregation or hydrolysis tendencies .
Basic: How can stereochemical purity of 3,3'-sulfinylbis(propanamide) be validated?
Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Circular dichroism (CD) spectroscopy provides complementary data on optical activity. Racemic mixtures are identified via melting point depression analysis .
Advanced: What are the design principles for developing sulfinylbis-based cross-linkers with enhanced selectivity?
Methodological Answer:
Modify spacer arm length (e.g., ethylene vs. polyethylene glycol) to control distance constraints. Introducing hydrophilic groups (e.g., hydroxyls) improves water solubility, while fluorinated tags (e.g., trifluoromethyl) enable ¹⁹F NMR tracking. Rational design integrates docking simulations to predict target binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
